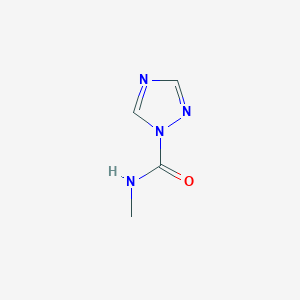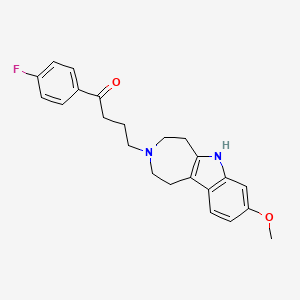![molecular formula C11H10N4O4 B14693296 ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester is a complex organic compound with the molecular formula C11H10N4O4 This compound is characterized by the presence of a cyano group, a nitro group, and a phenylhydrazono moiety attached to an acetic acid ethyl ester backbone
Vorbereitungsmethoden
The synthesis of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The phenylhydrazono moiety can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the cyano and nitro groups allows the compound to form strong interactions with target proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can be compared with other similar compounds, such as:
2-Cyano-3-(4-nitro-phenyl)-3-oxo-propionic acid ethyl ester: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
3-(3-Nitro-phenyl)-2-thiocyanato-propionic acid ethyl ester: This compound contains a thiocyanato group instead of a hydrazono group.
2-(3-Nitro-phenyl)-hydrazono-3-oxo-butyric acid ethyl ester: This compound has a similar hydrazono moiety but with a different carbon backbone.
The uniqueness of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H10N4O4 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-4-3-5-9(6-8)15(17)18/h3-6,13H,2H2,1H3/b14-10+ |
InChI-Schlüssel |
MFIVWVLGURGFJS-GXDHUFHOSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
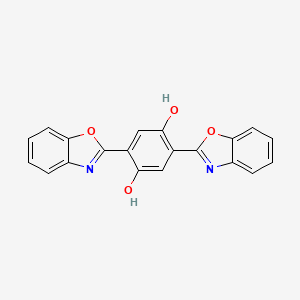
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)

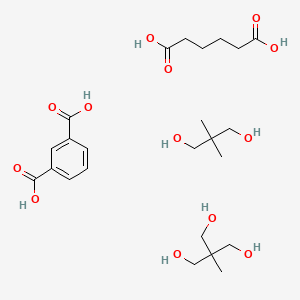

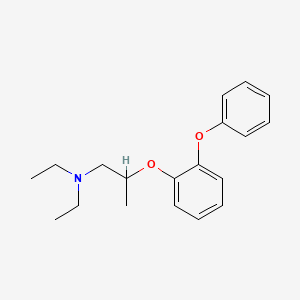
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)


